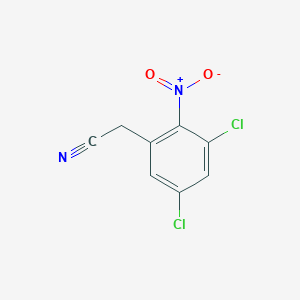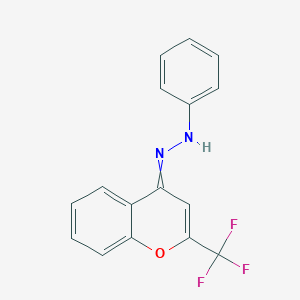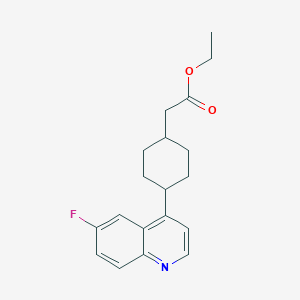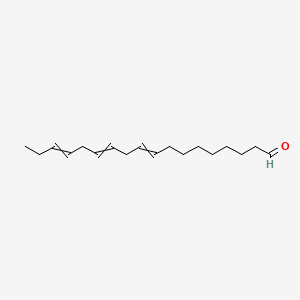
3,5-Di-t-butylcinnamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Di-t-butylcinnamic acid is an organic compound with the molecular formula C17H24O2 and a molecular weight of 260.37 g/mol. It is also known by its IUPAC name, 3-(3,5-ditert-butylphenyl)prop-2-enoic acid. This compound is a derivative of cinnamic acid, characterized by the presence of two tert-butyl groups at the 3 and 5 positions of the phenyl ring. It is a white crystalline solid with a boiling point of approximately 356°C at 760 mmHg.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di-t-butylcinnamic acid can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This method employs boronic acids and halides under mild and functional group-tolerant conditions. The reaction typically involves the use of palladium catalysts and bases such as potassium acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
3,5-Di-t-butylcinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted cinnamic acids, alcohols, ketones, and various aromatic derivatives.
科学的研究の応用
3,5-Di-t-butylcinnamic acid has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential antimicrobial properties and its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research has explored its neuroprotective effects, particularly in the context of ischemic stroke and mitochondrial function.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3,5-Di-t-butylcinnamic acid involves its interaction with various molecular targets and pathways. For example, in the context of neuroprotection, the compound has been shown to improve mitochondrial function by increasing citrate synthase activity and ATP content in hippocampal cells . It also reduces oxidative stress and apoptosis by modulating the activity of antioxidant enzymes and apoptosis-inducing factors .
類似化合物との比較
Similar Compounds
Cinnamic Acid: The parent compound of 3,5-Di-t-butylcinnamic acid, lacking the tert-butyl groups.
4-Hydroxy-3,5-di-tret-butyl cinnamic acid: A derivative with a hydroxyl group at the 4 position.
3,5-Di-t-butyl-4-hydroxybenzoic acid: Another derivative with a hydroxyl group at the 4 position and a carboxylic acid group.
Uniqueness
This compound is unique due to the presence of the tert-butyl groups, which enhance its steric hindrance and influence its reactivity and biological activity. These structural modifications can lead to improved stability and specific interactions with molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C17H24O2 |
|---|---|
分子量 |
260.4 g/mol |
IUPAC名 |
3-(3,5-ditert-butylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C17H24O2/c1-16(2,3)13-9-12(7-8-15(18)19)10-14(11-13)17(4,5)6/h7-11H,1-6H3,(H,18,19) |
InChIキー |
NFWMBTZSQMQLFN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1)C=CC(=O)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B12445435.png)

![[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12445455.png)

![5-Hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12445473.png)

![N-[(2,4-dimethoxyphenyl)methyl]-2-methylprop-2-en-1-amine](/img/structure/B12445483.png)
![Methanesulfonato[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene][2'-amino-1,1'-biphenyl]palladium(II) dichloromethane adduct](/img/structure/B12445487.png)

![N'-[(1Z)-1-(3-aminophenyl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B12445495.png)


![N-(4-fluorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}benzenesulfonamide](/img/structure/B12445507.png)

